N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14773821
Molecular Formula: C18H25N7O2S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N7O2S |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | N-[2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H25N7O2S/c1-13(2)11-16-22-23-17(28-16)21-15(26)12-20-18(27)25-9-7-24(8-10-25)14-5-3-4-6-19-14/h3-6,13H,7-12H2,1-2H3,(H,20,27)(H,21,23,26) |
| Standard InChI Key | FRLIPIAVJVQYSI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Introduction
Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide, reflecting its branched alkyl, thiadiazole, and piperazine substituents . Its molecular formula, C₁₈H₂₅N₇O₂S, was computed using PubChem’s algorithmic tools, confirming a nitrogen-rich structure ideal for hydrogen bonding and π-π stacking interactions .
2D and 3D Structural Features
The compound’s 2D structure (Fig. 1) reveals a central piperazine ring connected to a pyridine group at position 4 and a thiadiazole moiety via a carboxamide bridge. The thiadiazole component adopts a (2Z)-configuration, with a 2-methylpropyl (isobutyl) chain at position 5, introducing steric bulk that influences conformational dynamics .
3D conformational analysis highlights two stable conformers differing in the orientation of the isobutyl group relative to the thiadiazole plane. The lowest-energy conformer exhibits a dihedral angle of 112° between the thiadiazole and piperazine rings, minimizing steric clashes while optimizing intramolecular hydrogen bonds between the carboxamide oxygen and pyridine nitrogen .
Spectroscopic and Computational Data
The SMILES string (CC(C)CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3) and InChIKey (FRLIPIAVJVQYSI-UHFFFAOYSA-N) provide unambiguous identifiers for spectral matching and database searches . Quantum mechanical calculations predict a dipole moment of 5.2 Debye, indicating significant polarity driven by the pyridine and carboxamide groups .
Physicochemical Properties
Solubility and Partition Coefficients
Computational models using the XLogP3 algorithm estimate a logP value of 2.1, indicating moderate lipophilicity suitable for transmembrane permeability . Aqueous solubility is projected at 0.12 mg/mL at 25°C, necessitating formulation strategies for biological testing .
Table 1: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 403.5 g/mol | PubChem 2.1 |
| XLogP3 | 2.1 | XLogP3-AA |
| Topological Polar Surface | 121 Ų | PubChem Descriptor |
| Hydrogen Bond Donors | 3 | PubChem Computation |
Synthetic Considerations
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent approach:
-
Thiadiazole Synthesis: Cyclocondensation of thiosemicarbazide with isobutyryl chloride yields the 5-isobutyl-1,3,4-thiadiazol-2-amine core .
-
Piperazine Modification: N-functionalization of piperazine with pyridine-2-carbaldehyde via reductive amination forms the 4-(pyridin-2-yl)piperazine intermediate .
-
Coupling Reactions: Carbodiimide-mediated coupling links the thiadiazole amine to the piperazine-carboxamide fragment, with Z-configuration preserved via low-temperature conditions .
Related Compounds and Comparative Analysis
Structurally Analogous Derivatives
The PubChemLite database lists 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride (CID 20234069) as a simpler analog lacking the pyridine and isobutyl groups .
Table 2: Comparative Analysis of Thiadiazole-Piperazine Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound (CID 51053798) | C₁₈H₂₅N₇O₂S | 403.5 g/mol | Pyridine, isobutyl, carboxamide |
| CID 20234069 | C₆H₁₀N₄S | 170.2 g/mol | Unsubstituted thiadiazole-piperazine |
The target compound’s extended conjugation system increases polar surface area by 48% compared to CID 20234069, enhancing potential for target engagement but reducing blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume